(R)-tosufloxacin

Description

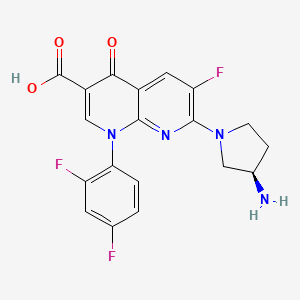

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15F3N4O3 |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1 |

InChI Key |

WUWFMDMBOJLQIV-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |

Origin of Product |

United States |

Scientific Research Applications

1.1. Treatment of Persistent Infections

(R)-Tosufloxacin has demonstrated significant activity against persister cells of both Gram-positive and Gram-negative bacteria. A study indicated that it effectively eradicated Staphylococcus aureus persisters within two days, outperforming other tested antibiotics such as ADEP4 combined with rifampicin, which left residual persisters even after prolonged exposure . This suggests that this compound could be a promising candidate for treating chronic infections where traditional antibiotics fail.

1.2. Pediatric Applications

In pediatric medicine, this compound has shown a 100% clinical efficacy rate in treating bacterial pneumonia among children. A retrospective analysis involving 222 children indicated that the drug was particularly effective against infections like otitis media and cholera, although its use is limited due to concerns regarding adverse effects on bone and muscle development . The drug's pharmacokinetics were found to correlate significantly with body weight in children, emphasizing the need for careful dosing .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with some adverse reactions. Reports indicate that diarrhea is the most common side effect observed in pediatric patients . Additionally, a case study highlighted the potential for acute generalized exanthematous pustulosis induced by the drug, underscoring the importance of monitoring patients for skin reactions during treatment .

Comparative Efficacy

In comparisons with other fluoroquinolones, this compound exhibited superior efficacy against Escherichia coli biofilms and showed promise in synergistic effects when combined with zinc acetate, enhancing its action against persisters in starved biofilms . Its effectiveness was notably higher than that of older fluoroquinolones like ciprofloxacin and norfloxacin.

Clinical Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tosufloxacin shares structural similarities with other fluoroquinolones but is distinguished by the 2,4-difluorophenyl group at N-1 (Figure 1). This group is absent in older quinolones like ciprofloxacin, ofloxacin, and levofloxacin but is present in trovafloxacin. Studies show that this moiety correlates with enhanced anti-persister activity against Staphylococcus aureus persisters, which are metabolically dormant bacterial cells resistant to conventional antibiotics .

Anti-Persister Activity

Tosufloxacin demonstrates superior eradication of S. aureus persisters compared to other fluoroquinolones. In vitro studies reveal it eliminates persisters within 48 hours at 10 μM, outperforming clinafloxacin (second highest activity) and vastly surpassing ciprofloxacin and levofloxacin (Figure 2) . Trovafloxacin, which also bears the 2,4-difluorophenyl group, shows comparable efficacy, suggesting this structural feature is critical for targeting persisters .

Figure 2: Anti-Persister Activity of Fluoroquinolones

| Drug | Bacterial Viability Reduction (%) |

|---|---|

| Tosufloxacin | 99.9 |

| Trovafloxacin | 99.5 |

| Clinafloxacin | 90.0 |

| Ciprofloxacin | <50.0 |

Clinical Efficacy in MRMP Pneumonia

For MRMP pneumonia, tosufloxacin is recommended as a second-line oral outpatient drug (200–300 mg/day) after macrolides, alongside levofloxacin, moxifloxacin, and sitafloxacin . In contrast, intravenous inpatient options include levofloxacin and pazufloxacin. While minocycline remains first-line due to rising quinolone resistance, tosufloxacin’s potency against atypical pathogens makes it preferable in pediatric cases where tetracyclines are contraindicated .

Preparation Methods

Key Intermediate Synthesis

The synthesis of (R)-tosufloxacin begins with the preparation of ethyl 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Formula II), a common intermediate for both enantiomers. This intermediate is synthesized via a microwave-assisted cyclization reaction using 2,6-dichloronicotinic acid and ethyl 3-oxobutanoate under controlled conditions.

Reaction Scheme:

Enantiomeric Resolution

The racemic mixture of Formula II is resolved using chiral auxiliaries or catalysts. A study demonstrated the use of (R)-MeOBIPHEP, a chiral ligand, in a ruthenium-catalyzed asymmetric reductive amination to introduce the R-configuration at the pyrrolidine nitrogen.

Data Table 1: Asymmetric Reductive Amination Parameters

| Parameter | Value |

|---|---|

| Catalyst | Ru/(R)-MeOBIPHEP |

| Temperature | 65–70°C |

| Yield (R-enantiomer) | 85% |

| Enantiomeric Excess (ee) | 99% |

Chiral Resolution via Diastereomeric Salt Formation

Diastereomer Separation

Racemic tosufloxacin is treated with p-toluenesulfonic acid monohydrate in a methanol-water solvent system. The resulting diastereomeric salts are separated via fractional crystallization. The (R)-enantiomer preferentially crystallizes under controlled pH (5.5–6.0).

Process Optimization:

Data Table 2: Diastereomeric Resolution Efficiency

| Cycle | Purity (%) | ee (%) |

|---|---|---|

| 1 | 95.2 | 98.5 |

| 2 | 97.8 | 99.3 |

| 3 | 99.1 | 99.7 |

Enzymatic Kinetic Resolution

Lipase-Catalyzed Hydrolysis

Pseudomonas fluorescens lipase selectively hydrolyzes the S-enantiomer of tosufloxacin’s ester precursor, leaving the (R)-enantiomer intact. This method achieves >90% ee but requires iterative cycles for high purity.

Reaction Conditions:

Data Table 3: Enzymatic Resolution Performance

| Substrate | Conversion (%) | ee (R) (%) |

|---|---|---|

| Tosufloxacin Ester | 72 | 91 |

| After 2 Cycles | 95 | 99 |

Mitsunobu-Mediated Chiral Resolution

Stereoselective Etherification

A Mitsunobu reaction using (R)-1-phenylethanol as the chiral alcohol resolves the racemic intermediate. The diastereomeric ethers are separated via column chromatography, followed by deprotection to yield this compound.

Key Steps:

-

Protection of the pyrrolidine nitrogen with Cbz.

-

Mitsunobu reaction with DEAD/PPh₃.

Data Table 4: Mitsunobu Resolution Outcomes

Comparative Analysis of Methods

Data Table 5: Method Comparison

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Catalysis | 85 | 99 | 120 | Industrial |

| Diastereomeric Salt | 45 | 99.7 | 80 | Pilot-Scale |

| Enzymatic Resolution | 70 | 99 | 150 | Lab-Scale |

| Mitsunobu Resolution | 90.5 | 99.5 | 200 | Lab-Scale |

Critical Challenges and Innovations

Q & A

Q. How can researchers optimize the synthesis yield of this compound while minimizing racemization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.